![molecular formula C23H28N2O4 B2647972 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide CAS No. 921519-20-2](/img/structure/B2647972.png)
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide” is a chemical compound . Unfortunately, there is not much information available about this specific compound in the literature.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Without specific information, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Aplicaciones Científicas De Investigación
Structure-Activity Relationships in Serotonin Receptor Antagonists
A study on the development of potent serotonin-3 (5-HT3) receptor antagonists examined the structure-activity relationships (SAR) of various compounds, including those with complex heteroaromatic rings. The research identified potent 5-HT3 receptor antagonistic activity through extensive SAR studies, highlighting the importance of specific aromatic moieties in enhancing activity. This suggests potential applications of structurally complex compounds in modulating serotonin receptors, which could be relevant for the specified compound given its structural complexity (Harada et al., 1995).
Antifungal and Antimicrobial Applications
Another study described the synthesis and evaluation of novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues, demonstrating moderate to high antifungal activities against several phytopathogenic fungi. This indicates potential applications of compounds with similar structural frameworks in developing new antifungal agents for crop protection (Yang et al., 2017).
Novel Polycyclic Systems for Drug Development
Research into novel polycyclic systems containing benzodiazepine and isoindolinone fragments has led to the synthesis of unique fused pentacyclic structures. These compounds were explored for their potential in drug development, demonstrating the versatility of complex polycyclic systems in medicinal chemistry, which may extend to the applications of the specified compound (Ukhin et al., 2011).
Synthesis and Photophysical Properties of Novel Compounds
A study on the synthesis and photophysical properties of novel oxazapolycyclic skeletons, which are structurally related to the specified compound, provides insights into the potential applications of such compounds in materials science, including their use in organic light-emitting diodes (OLEDs) and as fluorescent markers due to their strong blue emission properties (Petrovskii et al., 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-6-25-19-12-9-17(13-20(19)28-14-23(4,5)22(25)27)24-21(26)16-7-10-18(11-8-16)29-15(2)3/h7-13,15H,6,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUXUIPXJQHWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

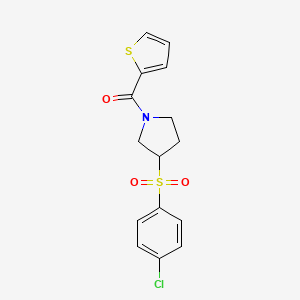
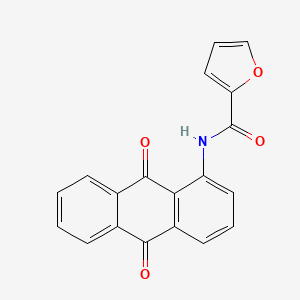

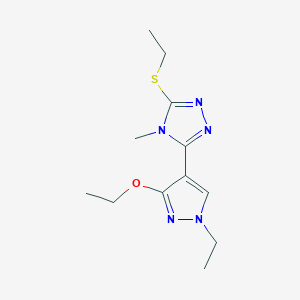
![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2647895.png)
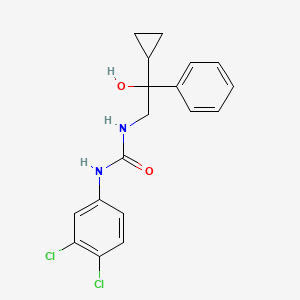
![2-fluoro-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2647898.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2647900.png)
![2-(1-Isopropyl-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/no-structure.png)
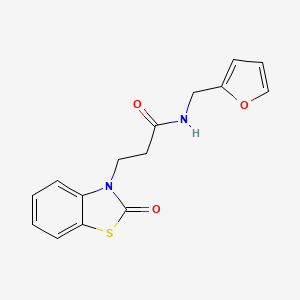
![Ethyl 2-(8-chloro-4-sulfanylidenechromeno[4,3-c]pyrazol-1-yl)acetate](/img/structure/B2647907.png)
![N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2647908.png)
![N-[[4-(2,6-diethylphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2647912.png)